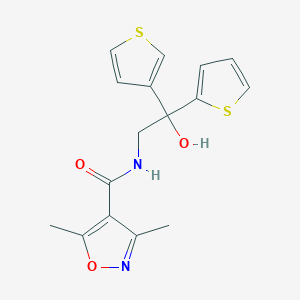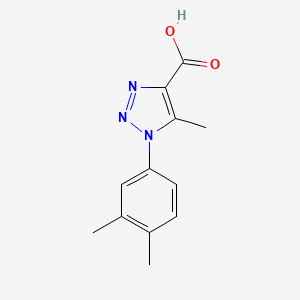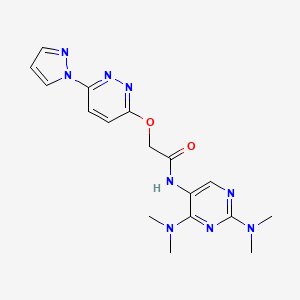![molecular formula C21H23N3O4S B2835723 (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251558-90-3](/img/structure/B2835723.png)
(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains functional groups such as dimethylamino, morpholino, and methanone, which are common in many pharmaceuticals and synthetic organic compounds .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, each introducing a new functional group or building block. Unfortunately, without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms, the types of bonds between them, and their relative positions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the dimethylamino group might undergo reactions with acids, while the methanone group could be involved in condensation reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are crucial for understanding how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Synthesis of Isoxazolone-Type Heterocycles
The compound has been studied for its catalytic activity in the synthesis of isoxazolone-type heterocycles. Researchers have evaluated catalysts based on silver nanoparticles impregnated on commercial support oxides (such as Al₂O₃, CeO₂, and MgO). These catalysts were used in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one, starting from an aldehyde. Notably, the Ag–CeO₂ catalyst demonstrated a remarkable yield of up to 94%, adhering to the principles of green chemistry .
Antifungal Activity
A close analysis of the compound’s minimum inhibitory concentration (MIC) values revealed that it exhibits antifungal activity against various fungal strains. The final compounds derived from this compound displayed a varied range (6.25–100 μg/ml) of antifungal activity .
Fluorescent Properties
The compound has been investigated for its fluorescence properties. Notably, its emission spectrum exhibited a single peak at 450 nm, which was blue-shifted compared to the peak observed under different excitation conditions .
Antimicrobial Activity
Derivatives of 4-(4-dimethylaminophenyl)pyridine, synthesized from this compound, were tested for antimicrobial activity. Specifically, 4-(4-dimethylaminophenyl)-1-phenacylpyridinium bromide and 4-(4-dimethylaminophenyl)-1-dimethylcarbamoylpyridinium chloride showed high activity against certain microbial cultures .
Crystal Structures
The compound has been studied for its crystal structures. It exists in orthorhombic and monoclinic crystal systems, with asymmetric units of C₁₆H₂₀N₂O and C₁₄H₁₅NO₂, respectively .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-22(2)16-7-9-17(10-8-16)24-15-20(21(25)23-11-13-28-14-12-23)29(26,27)19-6-4-3-5-18(19)24/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIDJBFGBCOBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2835641.png)
![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835643.png)
![4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2835645.png)

![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2835650.png)
![N-cyclopentyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2835651.png)



![2-[1-(Dimethylamino)-3-(4-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2835658.png)


![1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene](/img/structure/B2835663.png)